N-(4-carbamoylphenyl)-4-phenylbenzamide
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Overview
Description
N-(4-carbamoylphenyl)-4-phenylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminocarbonyl group attached to a phenyl ring, which is further connected to a biphenyl carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-phenylbenzamide typically involves the reaction of 4-aminobenzoic acid with 4-biphenylcarbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-carbamoylphenyl)-4-phenylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]carbamate
- N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide
- N-[4-(aminocarbonyl)phenyl]-4-methylbenzenesulfonamide
Uniqueness
N-(4-carbamoylphenyl)-4-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenylcarboxamide structure differentiates it from other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)16-10-12-18(13-11-16)22-20(24)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H,(H2,21,23)(H,22,24) |
InChI Key |
PPAMIHKEQPESBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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